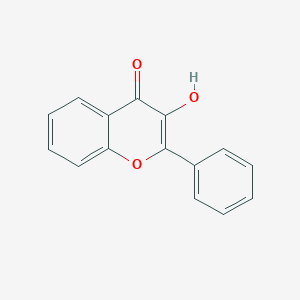

3-Hydroxyflavone

Cat. No. B191502

Key on ui cas rn:

577-85-5

M. Wt: 238.24 g/mol

InChI Key: HVQAJTFOCKOKIN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08017649B2

Procedure details

A mixture of 3-(benzyloxycarbonylbutylcarbonyloxy)flavone (312 mg, 0.7 mmol) and Pd(OH)2 (49.4 mg) in 9:1 THF:EtOH+0.05% acetic acid (15 mL) was treated with H2 for 5 h. The crude product was filtered (Celite), the filtrate was concentrated and the residue was purified by flash chromatography (10-25% EtOAc in toluene+1% acetic acid) to give the hemiadipate as a light yellow solid (0.211 g, 89%). A small portion was crystallized from EtOAc/petroleum spirits, mp=118-121° C.; 1H NMR (399.7 MHz, CDCl3) δ 1.66-1.83 (m, 4H, CH2CH2CO2); 2.38 (t, J=6.8 Hz, 2H, CH2CO2); 2.63 (t, J=6.8 Hz, 2H, CH2CO2); 7.42 (dd, 1H, J5,6=8.0 Hz, J6,7=8.0 Hz, H6); 7.47-7.53 (m, 3H, H3′,4′, 5′); 7.54 (d, 1H, J7,8=8.4 Hz, H8); 7.70 (ddd, 1H, J5,7=1.6 Hz, J6,7=8.0 Hz, J7,8=8.4 Hz, H7); 7.81-7.86 (m, 2H, H2′, 6′); 8.24 (dd, 1H, J5,6=8.0 Hz, J5,7=1.6 Hz, H5). 13C NMR (100.5 MHz, CDCl3) δ 25.01, 25.20 (2C, CO2CH2CH2); 34.57 (2C, CO2CH2); 119.20, 124.66, 126.33, 127.21, 129.41, 129.76, 131.04, 132.40, 134.70, 135.10, 156.74, 157.60 (14C, Ar); 171.52, 173.38, 179.36 (3C, C═O). Anal. Found: C, 68.89; H, 4.91; C21H18O6 requires C, 68.85; H, 4.95%. HRMS (ESI+) m/z 389.1000, C21H18NaO6 [M+Na]+ requires 389.1001].

Identifiers

|

REACTION_CXSMILES

|

C(OC(CCCCC([O:17][C:18]1[C:27](=[O:28])[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[O:20][C:19]=1[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=O)=O)C1C=CC=CC=1.C1COCC1>[OH-].[OH-].[Pd+2].CCO>[OH:17][C:18]1[C:27](=[O:28])[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[O:20][C:19]=1[C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1 |f:2.3.4|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crude product was filtered (Celite)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified by flash chromatography (10-25% EtOAc in toluene+1% acetic acid)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(OC2=CC=CC=C2C1=O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.211 g | |

| YIELD: PERCENTYIELD | 89% | |

| YIELD: CALCULATEDPERCENTYIELD | 126.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |